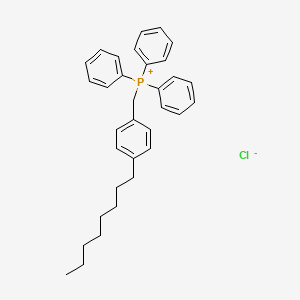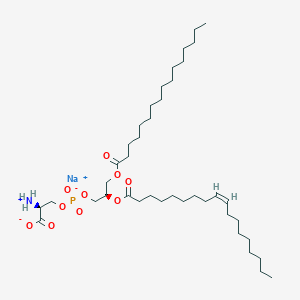
POPS-Na
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of POPS-Na is C40H75NNaO10P . Its InChI Key is RQYKXRYGZHMUSU-JEAFVVATSA-M . The exact molecular structure would require more specific scientific resources to determine.Physical And Chemical Properties Analysis
This compound is a phospholipid with a molecular weight of 784.00 . It’s a negatively charged membrane lipid . More specific physical and chemical properties would require additional scientific resources to determine.Applications De Recherche Scientifique
Environmental Chemistry and Ecotoxicology
POPS are the focus of significant research in environmental chemistry and ecotoxicology. They include compounds like pesticides, PCBs, and PAHs that have harmful effects on biota and persist in the environment. Studies have explored their sources, environmental trends, and movements through food chains, highlighting the need for more research in these areas (Jones & de Voogt, 1999).
Global Monitoring and Public Health
Research has emphasized the advantages of large-scale monitoring of POPs for public health, pointing out the necessity for an integrated approach that combines scientific disciplines, social sectors, and geographical regions (Guardans, 2012).
Bioremediation and Environmental Protection
Advancements in bioremediation technologies for removing POPs from wastewater have been significant. These include the use of microorganisms with specific enzymes for biodegradation, biostimulation, or bioaugmentation processes, and the exploration of genetic engineering, metagenomics, and metabolomics for more effective removal methods (Gaur, Narasimhulu, & Pydisetty, 2018).
Catalysis and Industrial Applications
Porous organic polymers (POPs) have shown potential in catalysis due to their characteristic features like high porosity and the possibility of functional modification. They are used in producing value-added chemicals, playing a crucial role in biodiesel and chemical industries (Enjamuri, Sarkar, Reddy, & Mondal, 2018).
Endocrine Disruption and Health Risks
Studies have investigated the endocrine-disrupting potential of POPs, including their interaction with glucocorticoid nuclear receptors. This research is vital for understanding how POPs can contribute to complex diseases (Wilson et al., 2016).
Biomolecular Engineering and Environmental Safety
Biomolecular engineering has been applied to enhance the capability of microorganisms and enzymes for biodegradation of POPs. This approach includes rational design and directed evolution to improve the bioremediation of POPs in the environment (Ang, Zhao, & Obbard, 2005).
Sensing Applications
POPs have been explored as a platform for sensing applications due to their porous nature and tunable structures. They are used in detecting explosives, metal ions, small molecules, and biological molecules, among others (Wang et al., 2022).
Bioavailability and Bioaccessibility for Health Exposure
Assessing the bioavailability and bioaccessibility of POPs is crucial for understanding their potential health risks. This research focuses on developing in vivo and in vitro methods to quantify POP bioavailability for exposure assessment (Rostami & Juhasz, 2011).
Safety and Hazards
Orientations Futures
Future research on POPS-Na and similar compounds will likely focus on understanding their global sources, emissions, and transport mechanisms . There is also a need to understand the various biogeochemical and geophysical cycles under anthropogenic pressures to accurately predict the global fate of such compounds . The interactions among global carbon cycling, water cycling, and POP cycling will be a new research direction for better understanding the adaptation of ecosystems to climate change .
Propriétés
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H76NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b18-17-;/t36-,37+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYKXRYGZHMUSU-JEAFVVATSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NNaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are Persistent Organic Pollutants (POPs)?
A1: POPs are toxic chemicals that persist in the environment, resist degradation, bioaccumulate in organisms, and can be transported long distances through air and water. [, , ]
Q2: What are some examples of POPs?
A2: Examples include:* Pesticides like DDT and Endosulfan []* Industrial chemicals like PCBs [, ]* By-products of industrial processes like dioxins and furans []
Q3: Why are POPs a concern?
A3: They can have serious health effects on humans and wildlife, including:* Cancer []* Reproductive problems* Immune system damage* Endocrine disruption [, ]
Q4: How are POPs transported in the environment?
A4: POPs can be transported long distances through the atmosphere, water, and migratory species. Temperature plays a role in their volatilization from soil. [, , ]
Q5: How do POPs accumulate in organisms?
A5: POPs are lipophilic, meaning they dissolve in fats. They accumulate in fatty tissues of organisms and can biomagnify up the food chain, leading to higher concentrations in top predators. [, ]
Q6: What is the role of vegetation in the distribution of POPs?
A6: Vegetation can act as both a sink and a source of POPs. Plants can absorb POPs from the air and soil, and different plant species have different accumulation potentials. [] For example, coniferous trees tend to accumulate more POPs than grasses. [] Factors influencing uptake include the octanol-water partition coefficient (KOW) of the POP and the mechanism of uptake (e.g., dry deposition versus diffusion). []
Q7: How are POPs measured in environmental samples?
A7: Various analytical techniques are used to measure POPs, including gas chromatography coupled with mass spectrometry (GC/MS). [, ]
Q8: Can you provide an example of a method development for POP analysis?
A8: One study developed a new method using direct immersion solid-phase microextraction (DI-SPME) coupled with GC/MS for the simultaneous extraction of endosulfan and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in water samples. []
Q9: What are some methods for remediating POPs in the environment?
A9: Remediation methods include:* Phytoremediation: Using plants to remove, degrade, or contain contaminants [, ]* Adsorption: Using materials like carbon nanotubes, modified bentonite, and vermiculite to remove POPs from water []
Q10: What are some ongoing research areas related to POPs?
A10: Research continues on:* Understanding the long-term effects of POPs on human health and the environment* Developing more effective and sustainable remediation technologies* Monitoring POP levels in various environmental compartments
Q11: What are some international agreements aimed at reducing POPs?
A11: The Stockholm Convention is a global treaty aimed at eliminating or reducing the release of POPs into the environment. []
- Structure-Activity Relationship (SAR): Understanding how the chemical structure of a compound relates to its biological activity is crucial in drug discovery []. This principle is also relevant to environmental toxicology, where slight changes in a POP's structure can significantly alter its toxicity and persistence.
- Analytical Method Validation: Accurate and reliable analytical methods are essential for quantifying drug concentrations in biological samples and ensuring drug quality and safety []. This principle is mirrored in environmental analytical chemistry for the reliable measurement of POPs.
- Toxicity and Safety: Evaluating the potential toxicity of a new drug is paramount in pharmaceutical development []. Similarly, understanding the ecotoxicological effects of POPs on various organisms is crucial for assessing their environmental risk.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


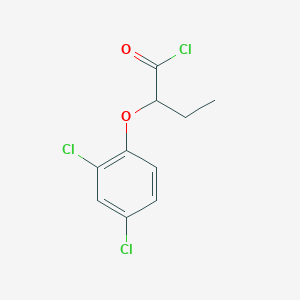
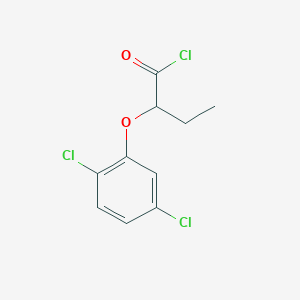


![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420734.png)

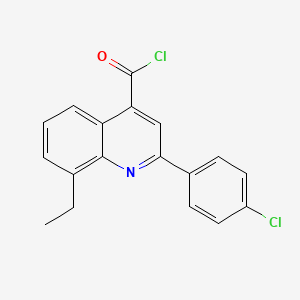
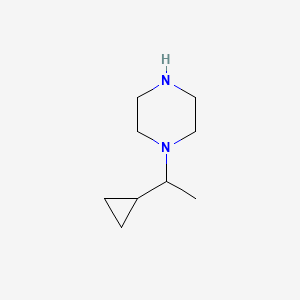
amine](/img/structure/B1420743.png)
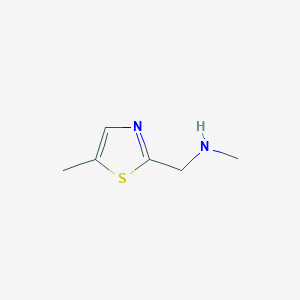
![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1420746.png)
![Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1420749.png)
